molecular formula C11H15ClN2O B2900303 4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol CAS No. 225112-34-5

4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol

Cat. No.: B2900303
CAS No.: 225112-34-5
M. Wt: 226.7
InChI Key: WCYITQHDNRJEQQ-UHFFFAOYSA-N
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Description

4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol is a chemical compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring substituted with a chloropyridine moiety and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the piperidine ring.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the chloropyridine moiety.

    Substitution: The chlorine atom in the chloropyridine moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated or modified chloropyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or optical activity.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules used in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol depends on its specific application:

    Biological Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Pathways Involved: It may influence signaling pathways, such as those involving neurotransmitters or hormones, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Chloropyridin-2-yl)piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    1-Methyl-4-piperidinol: Lacks the chloropyridine moiety, which may influence its chemical properties and applications.

    6-Chloropyridin-2-yl derivatives: Compounds with different substituents on the piperidine ring or other modifications.

Uniqueness

4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chloropyridine moiety and the hydroxyl group allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

4-(6-chloropyridin-2-yl)-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-14-7-5-11(15,6-8-14)9-3-2-4-10(12)13-9/h2-4,15H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYITQHDNRJEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=NC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225112-34-5
Record name 4-(6-CHLORO-2-PYRIDINYL)-1-METHYL-4-PIPERIDINOL
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